4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a combination of methoxyphenyl, pyrimidinyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring, followed by the introduction of the pyrimidine and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
For example, the synthesis might start with the reaction of 4-methoxyphenylboronic acid with a suitable thiazole precursor under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrimidine derivatives with base catalysts like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized products.
Scientific Research Applications
4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate interaction . Additionally, it may modulate signaling pathways involved in inflammation and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-1H-indoles
- 5-(4-methoxyphenyl)-1H-imidazoles
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Uniqueness
Compared to these similar compounds, 4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in various research applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS.BrH/c1-19-11-5-3-10(4-6-11)12-9-20-14(17-12)18-13-15-7-2-8-16-13;/h2-9H,1H3,(H,15,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAASFYQIQXWXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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